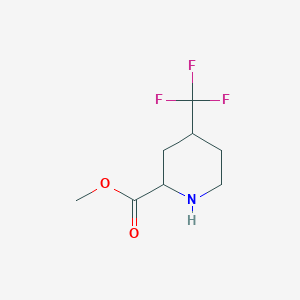

4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester

Description

4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester is a fluorinated piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring and a methyl ester moiety at the 2-carboxylic acid position. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and modulates lipophilicity.

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h5-6,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJHDIGEQRHIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

The trifluoromethyl group in this compound significantly influences its biological properties:

- Lipophilicity and Metabolic Stability : The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for the absorption and distribution of drugs within biological systems. This property allows for improved metabolic stability, reducing the rate at which the compound is metabolized in vivo.

- Potential Therapeutic Applications : Compounds similar to 4-trifluoromethyl-piperidine derivatives have been explored as potential therapeutic agents targeting various conditions, including neurological disorders and pain management. Specifically, they have shown promise as opioid receptor modulators, which could lead to new analgesic medications .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 4-trifluoromethyl-piperidine-2-carboxylic acid methyl ester:

- Study on Radiotracers : Research has highlighted the use of piperidine derivatives in developing radiotracers for positron emission tomography (PET). The synthesis of 4-carboxy-4-anilidopiperidines has been optimized to improve yields for these applications, showcasing the utility of piperidine derivatives in medical imaging .

- Anticoagulant Properties : Some derivatives of piperidine have been investigated for their anticoagulant effects. For example, argatroban, a thrombin inhibitor derived from similar structures, has been used in treating ischemic cerebral infarction patients. The structural modifications involving trifluoromethyl groups may enhance the efficacy and selectivity of such compounds .

Mechanism of Action

The mechanism by which 4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Ester Derivatives of Piperidine/Pyrrolidine Carboxylic Acids

(a) Ethyl (2R,4R)-4-Methyl-2-piperidinecarboxylate

- Structure : Differs by replacing the -CF₃ group with a methyl (-CH₃) group and using an ethyl ester instead of a methyl ester.

- The methyl group at the 4-position lacks the electron-withdrawing effects of -CF₃, leading to lower metabolic stability .

- Applications : Used in asymmetric synthesis but less favored in drug design due to reduced stability.

(b) (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester

- Structure : Shares the methyl ester and -CF₃ group but incorporates a pyrrolidine ring and an amide-linked aromatic substituent.

- Key Differences :

- Applications : Demonstrated in kinase inhibition studies due to enhanced binding affinity from the aromatic group.

Non-Piperidine Methyl Ester Analogues

(a) Sandaracopimaric Acid Methyl Ester

- Structure : A diterpene methyl ester with a rigid tricyclic framework.

- GC-MS analysis highlights its use in natural product chemistry rather than drug development .

(b) Fatty Acid Methyl Esters (e.g., Palmitic Acid Methyl Ester, Linoleic Acid Methyl Ester)

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electron-Withdrawing Effects: The -CF₃ group in 4-trifluoromethyl-piperidine-2-carboxylic acid methyl ester enhances resistance to oxidative degradation compared to non-fluorinated analogs like ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate .

- Steric and Conformational Factors : Piperidine derivatives generally exhibit greater flexibility than pyrrolidine-based esters, enabling broader substrate compatibility in catalysis .

- Analytical Methods : GC-MS and LCMS are critical for differentiating methyl ester analogs, with fragmentation patterns aiding structural elucidation .

Biological Activity

4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester, often referred to as (2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester, is a fluorinated organic compound with significant implications in medicinal chemistry and biological research. Its unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug design and synthesis.

The biological activity of this compound is primarily attributed to its interaction with various biological targets through mechanisms such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group not only increases the compound's ability to penetrate cell membranes but also facilitates binding to specific proteins or enzymes, modulating their activity and leading to therapeutic effects.

Medicinal Chemistry

The compound has been studied for its potential as a building block in the synthesis of complex organic molecules. It has shown promise in enhancing the pharmacokinetic properties of drug molecules, including improved bioavailability and metabolic stability .

Enzyme Inhibition

Recent studies have highlighted the compound's role in enzyme inhibition. For instance, it has been evaluated for its inhibitory effects on various proteases. A derivative of this compound demonstrated a 10-fold selectivity for ADAMTS7 over other metzincins, indicating its potential as a selective inhibitor .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds against cancer cell lines. Compounds with similar structural features have shown moderate inhibitory effects against cancer cells, suggesting that the trifluoromethyl group may enhance biological activity through improved binding interactions with cellular targets .

Comparative Analysis

To better understand the biological activity of 4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester, a comparison with similar compounds is warranted.

| Compound Name | Selectivity | Biological Activity | Notes |

|---|---|---|---|

| (2S,4S)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester | Varies | Potentially similar | Different stereochemistry may affect activity |

| 4-Fluoroproline | Moderate | Protein engineering | Used in studying protein folding |

| Fluoroleucine | Moderate | Protein stability | Analogue of leucine with applications in biochemistry |

Case Studies

- ADAMTS7 Inhibition : A study reported that a derivative of the compound exhibited significant selectivity for ADAMTS7 over other proteases, reinforcing its potential as a therapeutic agent targeting specific pathways involved in disease processes .

- Cytotoxicity Against Cancer Cells : Research involving structurally related compounds demonstrated their ability to inhibit cancer cell proliferation. The presence of the trifluoromethyl group was linked to enhanced cytotoxicity in certain cancer cell lines, indicating a promising avenue for anticancer drug development .

Preparation Methods

Reaction Mechanism and Substrate Design

Sulfur tetrafluoride (SF₄) is widely employed to convert carboxylic acids (-COOH) to trifluoromethyl (-CF₃) groups under acidic conditions. For example, in CN102603611B, 4-piperidine carboxylic acid reacts with SF₄ in a hydrofluoric acid (HF) and chloroform solvent system at 85°C, yielding 4-(trifluoromethyl)piperidine with 80.1% efficiency. Critically, the reaction selectively targets the carboxylic acid moiety, leaving other functional groups (e.g., esters) intact if properly protected.

Table 1: SF₄ Reaction Parameters and Yields

| Starting Material | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Piperidine carboxylic acid | HF + CHCl₃ | 85 | 3 | 80.1 |

| Nipecotic acid | HF + CHCl₃ | 95 | 3 | 77.9 |

| Pipecolic acid | HF + CHCl₃ | 75 | 4 | 40.9 |

This selectivity suggests that a hypothetical precursor, such as piperidine-4-carboxylic acid-2-carboxylic acid methyl ester , could undergo SF₄ treatment to install the -CF₃ group at position 4 while preserving the methyl ester at position 2.

Esterification Techniques for Methyl Ester Installation

Acid-Catalyzed Alcoholysis

The esterification of carboxylic acids is commonly achieved via acid-catalyzed alcoholysis. CN108191667B details a two-step process where 2-nitro-4-trifluoromethyl benzonitrile is hydrolyzed to an amide, followed by alcoholysis with sulfuric acid-methanol to yield the methyl ester. Applied to piperidine systems, this method could esterify a 2-carboxylic acid group after trifluoromethylation.

Key Conditions:

-

Catalyst : Concentrated H₂SO₄ (10–20 mol%).

-

Solvent : Methanol (excess as reactant and solvent).

-

Temperature : 45–65°C, optimized to minimize side reactions.

Integrated Synthetic Route Proposal

Combining these methodologies, a plausible route involves:

Step 1: Trifluoromethylation of 4-Piperidine Carboxylic Acid

Step 3: Methyl Ester Formation

-

Reagents : Methanol, H₂SO₄.

-

Conditions : Reflux (65°C), 12–18 hours.

-

Outcome : 4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester.

Challenges and Optimization Opportunities

Selectivity in Polyfunctional Substrates

Simultaneous management of multiple reactive sites (e.g., preventing SF₄ from reacting with ester groups) remains a hurdle. Protective groups, such as tert-butyl esters, could shield the 2-carboxylic acid during trifluoromethylation.

Solvent and Temperature Effects

-

Solvent Polarity : Chloroform and HF enhance SF₄ reactivity but may degrade acid-sensitive esters. Alternatives like dichloromethane show promise (Embodiment 10, 58.7% yield).

-

Temperature : Higher temperatures (e.g., 95°C) improve SF₄ reaction rates but risk decomposition (Embodiment 11, 75% yield) .

Q & A

Q. What are the common synthetic routes for 4-trifluoromethyl-piperidine-2-carboxylic acid methyl ester?

The compound is typically synthesized via multi-step protocols involving piperidine derivatives. For example, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride can react with trifluoromethyl-containing aldehydes or ketones under reductive amination or nucleophilic substitution conditions. A three-step procedure (e.g., condensation, cyclization, esterification) is often employed, as demonstrated in the synthesis of structurally analogous compounds using 3-fluoro-benzaldehyde . Key intermediates may require purification via column chromatography or crystallization.

Q. Which analytical techniques are critical for characterizing this compound?

- LCMS : Used to confirm molecular weight (e.g., m/z values for related esters in hydrolysis reactions) .

- NMR : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) resolve stereochemistry and substituent positions.

- HPLC : Chiral HPLC is essential for enantiomeric purity assessment, especially when starting from chiral precursors like (S)-piperidine-2-carboxylic acid derivatives .

- MP/FTIR : Melting point and infrared spectroscopy validate functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).

Q. How should researchers handle stability and storage of this compound?

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent ester hydrolysis or photodegradation.

- Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor via LCMS for decomposition products like carboxylic acids .

Advanced Research Questions

Q. How can reaction yields be optimized in trifluoromethyl-piperidine ester synthesis?

Apply factorial design to test variables:

- Solvent polarity (e.g., DMF vs. THF for nucleophilic substitutions).

- Catalysts (e.g., Pd(OAc)₂ for coupling reactions) .

- Temperature (e.g., 40–100°C for amide bond formation) . Statistical tools (e.g., ANOVA) identify significant factors. For example, sodium hydroxide concentration in ester hydrolysis critically impacts yield .

Q. What strategies resolve stereochemical inconsistencies in synthesized derivatives?

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-piperidine-2-carboxylic acid methyl ester) to control stereochemistry .

- Dynamic Resolution : Employ enzymes or chiral catalysts during cyclization.

- X-ray Crystallography : Resolve ambiguous NOE signals by determining crystal structures of intermediates .

Q. How to functionalize the ester group for targeted bioactivity studies?

- Hydrolysis : Treat with NaOH in ethanol/water (1:1) at RT for 1 hour to yield carboxylic acids .

- Amide Coupling : Use EDCl/HOBt or PyBOP with amines (e.g., aniline derivatives) under inert conditions .

- Transesterification : React with alcohols (e.g., 2-methylpropyl alcohol) using Ti(OiPr)₄ as a catalyst .

Q. How to address contradictions in reported synthetic protocols?

- Reproducibility Checks : Replicate conflicting methods with strict control of moisture, oxygen, and reagent purity.

- Byproduct Analysis : Use LC-HRMS to identify side products (e.g., dimerization or over-alkylation).

- Mechanistic Studies : Employ DFT calculations to compare energy barriers for competing pathways .

Methodological Considerations

Q. What purification methods are recommended for intermediates?

- Flash Chromatography : Use gradient elution (hexane/EtOAc) for non-polar intermediates.

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high-purity crystals.

- Distillation : For volatile esters, fractional distillation under reduced pressure prevents decomposition .

Q. How to design experiments for scale-up synthesis?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Safety Protocols : Test exothermic reactions via DSC to avoid thermal runaway. Reference SDS guidelines for handling trifluoromethyl compounds .

Data Analysis and Reporting

Q. How to validate spectral data for publication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.